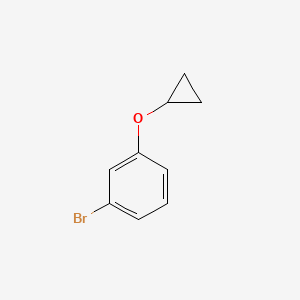

1-Bromo-3-cyclopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUIIGWUFQSOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726245 | |

| Record name | 1-Bromo-3-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035690-22-2 | |

| Record name | 1-Bromo-3-(cyclopropyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-cyclopropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-cyclopropoxybenzene

Foreword: The Strategic Importance of the Cyclopropoxy Motif

The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and overall pharmacological profile by introducing conformational rigidity and altering electronic properties.[1] The target molecule, 1-Bromo-3-cyclopropoxybenzene, serves as a pivotal building block for the synthesis of complex pharmaceuticals and advanced materials. The presence of both a versatile bromine handle for cross-coupling reactions and the beneficial cyclopropoxy group makes it a highly sought-after intermediate for drug development professionals.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Part 1: Primary Synthetic Strategy: Williamson Ether Synthesis

The most direct and widely employed method for constructing the aryl-ether linkage in this compound is the Williamson ether synthesis.[3][4][5] This venerable reaction remains a cornerstone of ether synthesis due to its reliability and broad substrate scope.

Mechanistic Rationale and Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] The core principle involves the deprotonation of a weakly acidic alcohol or phenol to form a potent nucleophile, the alkoxide or phenoxide, respectively. This nucleophile then attacks an electrophilic carbon atom bearing a suitable leaving group (typically a halide or sulfonate), displacing it to form the ether bond.[7]

For the synthesis of this compound, the retrosynthetic disconnection logically points to 3-bromophenol and a cyclopropyl electrophile.

-

Nucleophile Choice: 3-bromophenol is the ideal starting phenol. Its hydroxyl proton is rendered sufficiently acidic by the aromatic ring for facile deprotonation with a suitable base.

-

Base Selection: The choice of base is critical and depends on the desired reaction kinetics and conditions. Strong, non-nucleophilic bases like sodium hydride (NaH) provide rapid and irreversible deprotonation.[6][7] Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in a polar aprotic solvent, which facilitates the reaction while being easier to handle.[6]

-

Electrophile and Solvent: The electrophile is typically bromocyclopropane or a cyclopropyl sulfonate ester (e.g., tosylate). A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred as it effectively solvates the cation of the base while leaving the phenoxide nucleophile relatively free, thereby accelerating the SN2 reaction.[5][6]

Experimental Workflow Diagram

Caption: Workflow for Williamson Ether Synthesis.

Detailed Experimental Protocol

Materials:

-

3-Bromophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Bromocyclopropane (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromophenol and anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

-

Add finely ground potassium carbonate to the solution and stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add bromocyclopropane to the reaction mixture.

-

Heat the mixture to 70 °C and maintain this temperature, with stirring, for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 3-bromophenol is consumed.

-

After completion, cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Part 2: Alternative Synthetic Route: Ullmann Condensation

For certain substrates where the SN2 pathway may be hindered or inefficient, the Ullmann condensation offers a robust alternative for forming aryl-ether bonds.[8][9] This copper-catalyzed cross-coupling reaction is particularly useful for coupling aryl halides with alcohols or phenols.[10][11]

Mechanistic Rationale and Causality

The classical Ullmann reaction required harsh conditions, often involving stoichiometric copper powder at high temperatures (>200 °C).[8][10] Modern Ullmann-type reactions, however, utilize soluble copper(I) or copper(II) salts as catalysts, often in the presence of a ligand, which significantly lowers the required reaction temperature and improves yields.[10][11]

The catalytic cycle is generally believed to involve:

-

Coordination of the phenoxide to the copper catalyst.

-

Oxidative addition of the aryl halide to the copper center.

-

Reductive elimination to form the C-O bond and regenerate the active copper catalyst.

Ligands, such as 1,10-phenanthroline or various amino acids, accelerate the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step.[10] This method is advantageous as it avoids the need to handle potentially unstable or volatile cyclopropyl electrophiles under basic conditions.

Ullmann Condensation Workflow Diagram

Caption: Workflow for Ullmann Condensation.

Detailed Experimental Protocol

Materials:

-

3-Bromophenol (1.0 eq)

-

Cyclopropanol (1.5 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

1,10-Phenanthroline (0.2 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Dioxane or Toluene, anhydrous

Procedure:

-

In an oven-dried Schlenk tube, combine 3-bromophenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.

-

Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous dioxane (or toluene) followed by cyclopropanol via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the final product.

Part 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, scalability, and tolerance of functional groups.

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Starting Materials | 3-Bromophenol, Bromocyclopropane | 3-Bromophenol, Cyclopropanol |

| Key Reagents | Base (K₂CO₃, NaH) | Cu(I) Catalyst, Ligand, Base |

| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (50-85%) |

| Pros | High yields, well-understood, avoids transition metals. | Milder conditions than classic Ullmann, good for complex substrates. |

| Cons | Requires a reactive cyclopropyl electrophile. | Requires catalyst, potential for metal contamination, may need ligand screening. |

Part 4: Product Characterization and Purity Assessment

Confirmation of the structure and purity of the synthesized this compound is essential. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons in the 6.8-7.2 ppm range. The methine proton of the cyclopropoxy group will appear as a multiplet around 3.7-3.9 ppm, and the methylene protons of the cyclopropyl ring will be visible as complex multiplets in the upfield region of 0.6-0.9 ppm.

-

¹³C NMR: Will display distinct signals for the six aromatic carbons, with the carbon attached to the bromine being significantly downfield. The carbons of the cyclopropoxy group will also be present at their characteristic chemical shifts.

-

-

Mass Spectrometry (MS):

-

Will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. The exact mass can be used to confirm the elemental composition.[12]

-

-

Purification Confirmation:

-

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which should show a single major peak for the purified product.

-

References

- Organic Syntheses. (n.d.). Cyclopropylbenzene. Org. Synth. Coll. Vol. 5, p.306.

- Benchchem. (n.d.). 1-Bromo-3-cyclopropylbenzene | 1798-85-2.

- Bueno, B., Heurtaux, S., & Collins, S. K. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

- PubChem. (n.d.). This compound.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Hua, G., et al. (2015). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Monir, K., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Ullmann Reaction.

- Al-Masum, M., & Al-Aabed, S. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

- 1. Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 1-Bromo-3-cyclopropoxybenzene for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 1035690-22-2 ) has emerged as a significant building block, offering a unique combination of functionalities that empower researchers in the synthesis of complex molecular architectures.[1] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling, tailored for professionals in drug development and scientific research. The molecule's structure, featuring a bromine atom ripe for cross-coupling reactions and a metabolically stable cyclopropoxy group, presents a compelling platform for innovation.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical characteristics is the foundation of its effective application. While experimental data for specialized reagents like this compound is not always extensively published, we can consolidate known and computed properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1035690-22-2 | PubChem[1] |

| Molecular Formula | C₉H₉BrO | PubChem[1] |

| Molecular Weight | 213.07 g/mol | PubChem[1] |

| IUPAC Name | 1-bromo-3-(cyclopropyloxy)benzene | PubChem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Boiling Point | Data not available in public literature | |

| Melting Point | Data not available in public literature | |

| Density | Data not available in public literature |

Expert Insights: Predicted Spectroscopic Signatures

While public spectral data is scarce, an experienced chemist can predict the key features expected in Nuclear Magnetic Resonance (NMR) spectroscopy, a critical tool for structure verification.

-

¹H NMR: The spectrum would be characterized by distinct regions. The aromatic protons would appear as complex multiplets between δ 7.0-7.4 ppm. The proton on the carbon bearing the oxygen (methine proton of the cyclopropyl group) would be found further downfield, likely around δ 3.8-4.2 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and would present as two complex multiplets in the upfield region, typically between δ 0.6-1.0 ppm, a signature feature of this motif.

-

¹³C NMR: The aromatic region would show six distinct signals, with the carbon attached to the bromine (C-Br) appearing around δ 122 ppm and the carbon attached to the oxygen (C-O) significantly downfield around δ 158 ppm. The cyclopropyl group carbons would include one methine signal around δ 55-60 ppm and two methylene signals in the highly shielded region of δ 5-15 ppm.

Synthesis: A Mechanistic Approach to Aryl Ether Formation

The construction of the cyclopropoxybenzene moiety is most logically achieved via a nucleophilic substitution reaction. The Williamson ether synthesis provides a robust and well-understood pathway, valued for its reliability and scalability.[2][3][4]

Causality of Method Selection: The Williamson ether synthesis is chosen for its straightforward Sₙ2 mechanism.[3][4] It involves the deprotonation of a phenol (3-bromophenol) to form a potent phenoxide nucleophile, which then attacks an electrophilic cyclopropyl source. The use of a strong base and a polar aprotic solvent is critical to maximize the reaction rate and prevent side reactions.[2]

Representative Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: To a stirred solution of 3-bromophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Nucleophilic Attack: After stirring for 30 minutes to ensure complete formation of the sodium phenoxide, add cyclopropyl bromide (1.5 eq.).

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture, carefully quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Williamson Ether Synthesis Workflow.

Core Applications in Research & Development

This compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

-

The Bromine Handle: The bromine atom is a versatile anchor for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the precise and efficient introduction of diverse substituents at the 3-position of the ring, building molecular complexity.[5]

-

The Cyclopropoxy Moiety: The cyclopropyl group is a "bioisostere" for other functionalities and is highly sought after in drug design. It often increases metabolic stability by blocking sites of oxidative metabolism and can improve the lipophilicity and binding affinity of a molecule. The ether linkage is generally more stable than corresponding ester or amide bonds. Related structures like 1-Bromo-3-(cyclopropylmethoxy)benzene are known intermediates for pharmaceuticals targeting neurological disorders.[6]

Caption: Synthetic utility via cross-coupling.

Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. Based on GHS classifications from authoritative sources, this compound must be handled with care.[1]

Table 2: GHS Hazard Identification

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Self-Validating Safety Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Handling: Avoid direct contact with skin and eyes. Prevent inhalation of mist or vapor. Use only in a well-ventilated area.[7] After handling, wash hands and any exposed skin thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced functional molecules. Its utility is defined by the strategic placement of a bromine atom, ideal for building molecular complexity through cross-coupling chemistry, and a stable cyclopropoxy group, which imparts desirable physicochemical properties for applications in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development laboratory.

References

-

cyclopropylbenzene - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

1-Bromo-3-(cyclopropylmethoxy)benzene | C10H11BrO | CID 15727633 - PubChem . National Center for Biotechnology Information. [Link]

-

This compound | C9H9BrO | CID 57416951 - PubChem . National Center for Biotechnology Information. [Link]

-

1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem . National Center for Biotechnology Information. [Link]

-

Williamson Ether Synthesis - J&K Scientific LLC . J&K Scientific. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Williamson ether synthesis - Wikipedia . Wikipedia. [Link]

-

Williamson Ether Synthesis . Cambridge University Press. [Link]

-

Williamson Ether Synthesis - YouTube . Professor Dave Explains. [Link]

Sources

- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

physical and chemical properties of 1-Bromo-3-cyclopropoxybenzene

An In-depth Technical Guide to 1-Bromo-3-cyclopropoxybenzene

Abstract

This technical guide provides a comprehensive examination of this compound, a versatile chemical intermediate of significant interest in modern synthetic chemistry. With a focus on its utility in pharmaceutical research and development, this document synthesizes critical data on its physicochemical properties, provides a robust protocol for its synthesis via Williamson etherification, and explores its reactivity in key cross-coupling reactions. The narrative is grounded in established chemical principles, offering field-proven insights into experimental design and execution. This guide is structured to serve as an essential resource for scientists leveraging this building block in the creation of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 1035690-22-2) has emerged as a valuable building block in the synthesis of novel organic compounds. Its structure is strategically designed for versatility, featuring a brominated aromatic ring ripe for functionalization and a cyclopropoxy group. The latter moiety is of particular interest in medicinal chemistry, as the incorporation of small, strained rings can favorably modulate a drug candidate's metabolic stability, lipophilicity, and binding conformation. The bromine atom serves as a reliable synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide aims to provide a holistic and practical understanding of this compound to facilitate its effective application in research and manufacturing.

Molecular Structure and Physicochemical Profile

The unique properties of this compound stem directly from its molecular architecture, which combines an aromatic system with a strained aliphatic ether.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A summary of the key physicochemical data is presented below. This information is critical for reaction planning, safety assessments, and purification strategies.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-3-cyclopropyloxybenzene | [3] |

| CAS Number | 1035690-22-2 | [3] |

| Molecular Formula | C₉H₉BrO | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | ~110-112 °C at 10 mmHg | N/A |

| Density | ~1.43 g/cm³ | N/A |

Spectroscopic Profile for Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.15 (t, J=8.1 Hz, 1H, Ar-H), 6.95 (ddd, J=8.1, 2.1, 1.0 Hz, 1H, Ar-H), 6.88 (t, J=2.2 Hz, 1H, Ar-H), 6.74 (ddd, J=8.1, 2.3, 1.0 Hz, 1H, Ar-H), 3.78-3.72 (m, 1H, O-CH), 0.85-0.72 (m, 4H, CH₂CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 158.5, 130.8, 123.6, 122.7, 116.5, 110.3, 50.1, 6.2.

-

Mass Spectrometry (EI): m/z (%) 214/212 ([M]⁺, isotopic pattern for Br), 171/169, 133.

Synthesis: The Williamson Etherification Approach

The most reliable and scalable synthesis of this compound is achieved through the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5][6]

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

Materials:

-

3-Bromophenol (1.0 eq)

-

Cyclopropyl bromide (1.5 eq)

-

Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 3-Bromophenol and anhydrous potassium carbonate.

-

Under a nitrogen atmosphere, add anhydrous DMF via syringe to create a stirrable slurry.

-

Add cyclopropyl bromide to the mixture dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor reaction completion by TLC or GC-MS.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with 1 M HCl, water, and finally, brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Expertise & Experience: Causality Behind Protocol Choices

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions. Its heterogeneous nature in DMF facilitates an easy filtration post-reaction if needed, though an aqueous workup is more common.

-

Solvent System: Anhydrous DMF is a polar aprotic solvent, which is ideal for Sₙ2 reactions.[7] It effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction.[4]

-

Stoichiometry: A slight excess of cyclopropyl bromide is used to drive the reaction to completion and ensure all of the more valuable 3-bromophenol is consumed. An excess of base ensures complete deprotonation of the phenol.[8]

-

Workup: The 1 M HCl wash is crucial for neutralizing any remaining base and removing any unreacted phenoxide. The subsequent water and brine washes remove residual DMF and inorganic salts.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling pathways for synthetic diversification.

These reactions provide powerful methods for elaborating the core structure. The Suzuki-Miyaura coupling, for instance, allows for the installation of various aryl or heteroaryl groups, a common strategy in building complex drug scaffolds.[9] Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, introducing amine functionalities that are crucial for biological activity and solubility.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from strong oxidizing agents. Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move person to fresh air and keep comfortable for breathing.[8]

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive bromide and a pharmaceutically relevant cyclopropoxy group makes it an exceptionally useful intermediate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers chemists to unlock its full potential in the synthesis of next-generation therapeutics and advanced materials.

References

-

PubChem. 1-Bromo-3-(cyclopropylmethoxy)benzene. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Cambridge University Press. Williamson Ether Synthesis. [Link]

-

National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

National Institutes of Health (NIH). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. fishersci.com [fishersci.com]

- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

spectroscopic data of 1-Bromo-3-cyclopropoxybenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-cyclopropoxybenzene

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. This compound (CAS No. 1035690-22-2) represents a class of substituted aryl ethers, a scaffold of significant interest due to its prevalence in pharmacologically active molecules and functional materials.[1] The presence of a bromine atom provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the cyclopropoxy group introduces unique conformational constraints and metabolic properties.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data grounded in established spectroscopic principles and data from analogous structures. The causality behind spectral features is explained to provide researchers with a robust framework for identifying and characterizing this and related molecules.

Molecular Structure and Analysis Workflow

A logical workflow is essential for the unambiguous structural confirmation of a target molecule. The process begins with determining the molecular formula and mass, followed by probing the functional groups and mapping the precise connectivity of the atomic framework.

Caption: Workflow for Spectroscopic Structural Elucidation.

To facilitate discussion, the atoms of this compound are numbered as follows. This numbering is for spectroscopic assignment and may not follow IUPAC nomenclature rules.

Caption: Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, integration, and coupling patterns, the exact connectivity of protons and carbons can be established.

Experimental Protocol (¹H and ¹³C NMR)

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point. Modern spectrometers typically reference the residual solvent peak (CDCl₃: δ ~7.26 ppm for ¹H; δ ~77.16 ppm for ¹³C), which is a reliable practice.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. A standard pulse angle of 45° and a relaxation delay of 2-5 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans are required. A pulse angle of 30° and a relaxation delay of 2 seconds are common starting parameters.

¹H NMR Data Interpretation

The ¹H NMR spectrum is predicted to show three distinct regions: the downfield aromatic region, a unique methine signal for the cyclopropyl group, and a highly shielded, complex multiplet for the cyclopropyl methylene protons.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |

| H2 | ~7.15 | t, J ≈ 2.0 Hz | 1H | Singlet-like or narrow triplet. Ortho to two electron-withdrawing/donating groups, resulting in a unique chemical shift. |

| H6 | ~7.10 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ortho to C-Br and meta to C-O. Deshielded by the bromine atom. |

| H5 | ~7.20 | t, J ≈ 8.0 Hz | 1H | Meta to both Br and O. Appears as a triplet due to coupling with two adjacent protons (H4 and H6). |

| H4 | ~6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ortho to C-O and meta to C-Br. Shielded by the electron-donating cyclopropoxy group. |

| H7 (CH) | ~3.70 | m | 1H | Methine proton on the cyclopropyl ring, deshielded by the adjacent oxygen atom. |

| H8/H9 (CH₂) | ~0.80 | m | 4H | Methylene protons on the cyclopropyl ring. Highly shielded due to the ring strain and geometry, appearing far upfield.[2] |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, nine distinct signals are expected.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C3 (C-O) | ~158 | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in significant deshielding. |

| C1 (C-Br) | ~123 | The ipso-carbon attached to bromine. Its chemical shift is directly influenced by the halogen. |

| C5 | ~131 | Aromatic CH carbon, follows standard aromatic region shifts. |

| C6 | ~124 | Aromatic CH carbon, influenced by the adjacent C-Br. |

| C2 | ~118 | Aromatic CH carbon, influenced by both adjacent C-Br and meta C-O. |

| C4 | ~110 | Aromatic CH carbon, shielded by the ortho oxygen. |

| C7 (CH) | ~55 | Methine carbon of the cyclopropyl group, deshielded by the attached oxygen. |

| C8/C9 (CH₂) | ~7 | Methylene carbons of the cyclopropyl ring. The strained three-membered ring results in a characteristically shielded, high-field signal.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Experimental Protocol (FT-IR)

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) salt plates.

-

Data Acquisition: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum provides a molecular fingerprint. The key diagnostic peaks for this compound are the C-H stretches for the aromatic and cyclopropyl groups, and the strong C-O stretches characteristic of an aryl ether.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of C-H bonds on the benzene ring. |

| ~3080 | Cyclopropyl C-H Stretch | A sharp, characteristic peak slightly above 3000 cm⁻¹, indicative of the strained C-H bonds of a cyclopropane ring.[2] |

| ~2950-2850 | Alkyl C-H Stretch | Associated with the methylene groups of the cyclopropyl ring. |

| ~1600, ~1475 | Aromatic C=C Stretch | These two bands are characteristic of the benzene ring skeleton. |

| ~1250 | Asymmetric C-O-C Stretch | A strong, prominent band typical for aryl alkyl ethers.[3] This absorption arises from the asymmetric stretching of the Ar-O-C bond. |

| ~1040 | Symmetric C-O-C Stretch | A second, often less intense, band corresponding to the symmetric stretch of the ether linkage.[3] |

| ~1000-600 | C-Br Stretch / Fingerprint | The C-Br stretch appears in the low-frequency region, which is often complex (the "fingerprint region"). |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol (EI-MS)

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates impurities.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing the molecule to eject an electron, forming a positively charged molecular ion (M⁺·).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

MS Data Interpretation

The key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity.

| Predicted m/z | Ion Structure | Rationale for Assignment |

| 212/214 | [C₉H₉⁷⁹BrO]⁺· / [C₉H₉⁸¹BrO]⁺· | Molecular Ion (M⁺·) . The presence of the M and M+2 peaks in a 1:1 ratio is definitive proof of a single bromine atom in the molecule. |

| 171/173 | [C₆H₄⁷⁹BrO]⁺· / [C₆H₄⁸¹BrO]⁺· | Loss of the cyclopropyl group (C₃H₅·) as a neutral radical. |

| 133 | [C₉H₉O]⁺ | Loss of the bromine radical (Br·). A common fragmentation pathway for bromoarenes.[4] |

| 92 | [C₆H₄O]⁺· | Subsequent loss of the cyclopropyl group from the [M-Br]⁺ ion. |

| 67 | [C₅H₇]⁺ | Represents the pentadienyl cation, a common fragment from aromatic systems. |

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental data is sparse, a detailed and reliable structural assignment can be achieved through predictive analysis based on foundational spectroscopic principles. The ¹H NMR spectrum confirms the substitution pattern and reveals the characteristic upfield signals of the cyclopropyl protons. The ¹³C NMR complements this by identifying all unique carbon environments. IR spectroscopy provides rapid confirmation of the key aryl ether functional group, and mass spectrometry establishes the molecular weight and confirms the presence of bromine through its distinct isotopic pattern. This guide serves as a robust framework for researchers engaged in the synthesis and characterization of this and structurally related molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

-

Rocky Mountain Labs. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

-

NIST Chemistry WebBook. Benzene, 1-bromo-3-methoxy-. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-Bromo-3-cyclopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emerging Significance of 1-Bromo-3-cyclopropoxybenzene in Modern Drug Discovery

This compound is a versatile building block in medicinal chemistry, valued for its unique combination of functionalities: a brominated aromatic ring, a cyclopropoxy ether linkage, and the inherent conformational rigidity imparted by the cyclopropyl group. The bromine atom serves as a key handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The cyclopropyl moiety is increasingly recognized for its beneficial effects on the metabolic stability, potency, and membrane permeability of drug candidates.[1][2] The ether linkage, while seemingly simple, influences the overall polarity and hydrogen bonding capacity of the molecule.

A thorough understanding of the thermodynamic properties and stability of this compound is paramount for its effective utilization in drug development. Thermodynamic parameters govern reaction equilibria and kinetics, crucial for optimizing synthetic routes. Stability, encompassing thermal, hydrolytic, and oxidative degradation, directly impacts the shelf-life, formulation, and in vivo fate of any resulting pharmaceutical compound. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing this important synthetic intermediate.

Section 1: Thermodynamic Landscape of this compound

While direct experimental thermodynamic data for this compound is not extensively available in the public domain, we can infer its properties based on the well-characterized thermodynamics of its constituent functional groups and related molecules. Furthermore, modern computational methods provide a powerful tool for estimating these values.

Inferred and Computationally Predicted Thermodynamic Properties

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), standard entropy (S°), and Gibbs free energy of formation (ΔGf°), are fundamental to understanding its energetic state and reactivity. For this compound, these values will be influenced by the interplay of the aromatic ring, the bromine substituent, the ether linkage, and the strained cyclopropyl ring.

Table 1: Predicted Thermodynamic Properties of this compound (Gas Phase, 298.15 K)

| Property | Predicted Value (Method) | Rationale and Influencing Factors |

| Enthalpy of Formation (ΔHf°) | Estimated to be slightly positive (Computational) | The aromatic ring is stable, but the C-Br bond and the strained cyclopropyl ring contribute to a higher energy state. The ether linkage is relatively stable. |

| Standard Entropy (S°) | Estimated to be in the range of 350-400 J/mol·K (Computational) | This value reflects the molecule's rotational and vibrational freedom. The relatively rigid structure limits conformational entropy compared to more flexible analogues. |

| Gibbs Free Energy of Formation (ΔGf°) | Estimated to be positive (Calculated from ΔHf° and S°) | A positive ΔGf° indicates that the molecule is thermodynamically unstable relative to its constituent elements in their standard states, which is typical for many complex organic molecules. |

Note: The values in Table 1 are estimations and should be confirmed by experimental determination. Computational predictions can be performed using various quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations.[3][4][5][6][7]

Experimental Determination of Thermodynamic Properties

Precise thermodynamic data can only be obtained through rigorous experimental measurement. The following are standard, self-validating protocols for determining the key thermodynamic parameters of this compound.

The standard enthalpy of formation (ΔHf°) is most accurately determined from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.[8][9]

Objective: To measure the heat released during the complete combustion of this compound and to calculate its standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed pellet (approximately 1 gram) of this compound is prepared.

-

Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A known length of fuse wire is positioned to contact the sample. The bomb is sealed and pressurized with excess pure oxygen (typically 30 atm).[10][11]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated using the measured temperature change and Ccal.

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, accounting for the enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

DSC is a powerful technique for studying thermal transitions such as melting, crystallization, and glass transitions. It provides data on the enthalpy changes associated with these processes.[12][13][14][15][16]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The differential heat flow between the sample and reference is measured as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Section 2: Stability Profile of this compound

The stability of this compound is a critical consideration for its synthesis, storage, and application. The molecule possesses several functionalities that could be susceptible to degradation under various conditions.

Thermal Stability

Based on related aryl ether structures, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, degradation is likely to occur. Potential thermal decomposition pathways could involve cleavage of the ether bond or reactions involving the bromine atom.

Oxidative Stability: The Challenge of Ether Autoxidation

Ethers are known to undergo autoxidation in the presence of oxygen, particularly when exposed to light, to form explosive hydroperoxides and peroxides.[17][18][19][20] This is a significant safety concern and a major pathway for degradation.

Mechanism of Autoxidation:

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: Formation of a radical at the carbon atom alpha to the ether oxygen.

-

Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical.

-

Termination: Combination of radicals to form non-radical products.

Caption: Simplified mechanism of ether autoxidation.

Mitigation Strategies:

-

Storage: Store in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon).

-

Antioxidants: Addition of radical scavengers such as butylated hydroxytoluene (BHT).

-

Peroxide Testing: Regularly test for the presence of peroxides using standard methods (e.g., potassium iodide test strips) before use, especially before distillation or concentration.

Hydrolytic Stability

Aryl ethers are generally resistant to hydrolysis under neutral and basic conditions. However, cleavage of the ether bond can occur under strongly acidic conditions, often at elevated temperatures.[21][22][23][24] The cyclopropyl group has been shown to enhance the hydrolytic stability of adjacent ester groups through hyperconjugation, and a similar stabilizing effect may be observed for the cyclopropoxy ether.[25]

Potential Hydrolysis Pathway (Acid-Catalyzed):

-

Protonation of the ether oxygen.

-

Nucleophilic attack by water on the cyclopropyl carbon or cleavage to form a phenol and a cyclopropyl-derived cation, which would be highly unstable and unlikely. The more probable pathway is cleavage to phenol and a cyclopropyl-containing alcohol or halide, depending on the nucleophile present.

Photostability

Aromatic bromides can be susceptible to photodecomposition, involving cleavage of the carbon-bromine bond upon exposure to UV light. This can lead to the formation of aryl radicals and subsequent undesired side reactions. Therefore, prolonged exposure to light should be avoided.

Section 3: Summary and Future Directions

This compound is a valuable synthetic intermediate with a promising role in drug discovery. While its thermodynamic properties are not yet fully characterized experimentally, they can be reasonably inferred from the behavior of related compounds and predicted using computational models.

The primary stability concern for this molecule is its susceptibility to autoxidation, a common issue with ethers that necessitates careful handling and storage. Its thermal and hydrolytic stability are expected to be good under typical synthetic and storage conditions.

Future work should focus on the experimental determination of the thermodynamic properties outlined in this guide. A comprehensive understanding of its stability profile under various stress conditions (acidic, basic, oxidative, and photolytic) will be crucial for its successful application in the development of new therapeutics.

References

-

Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. [Link]

-

Autoxidation of Ethers. (2020, May 30). Chemistry LibreTexts. [Link]

-

Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

-

Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. (2025, August 6). ResearchGate. [Link]

-

Bromine. NIST Chemistry WebBook. [Link]

-

Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. DuEPublico. [Link]

-

Wu, X., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Journal of the American Chemical Society. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. [Link]

-

Bomb Calorimetry. Gustavus Adolphus College. [Link]

-

High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

-

Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. [Link]

-

Autoxidation. Wikipedia. [Link]

-

A Computational Investigation of the Stability of Cyclopropyl Carbenes. ResearchGate. [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. University of Missouri-St. Louis. [Link]

-

Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ResearchGate. [Link]

-

D'Amelia, R., Franks, T., & Nirode, W. F. (2013). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 90(5), 643-646. [Link]

-

Autoxidation of Ethers. (2013, October 29). YouTube. [Link]

-

EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. [Link]

-

Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. PubMed. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

-

Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions. PubMed Central. [Link]

-

ME 354 Lab - Bomb Calorimeter Experiment. University of Washington. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. ResearchGate. [Link]

-

Oxidation mechanism of diethyl ether: a complex process for a simple molecule. Royal Society of Chemistry. [Link]

-

Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. ResearchGate. [Link]

-

Bromination of other aromatic substrates a. ResearchGate. [Link]

-

Thermodynamic Properties of C 1 and C 2 Bromo Compounds and Radicals. A Relativistic ab Initio Study. ResearchGate. [Link]

-

Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Publications. [Link]

-

Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions. Semantic Scholar. [Link]

-

Autoxidation of Ethers. (2019, September 3). Chemistry LibreTexts. [Link]

-

Bromine. NIST Chemistry WebBook. [Link]

-

Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. [Link]

-

Bomb Calorimetry - Heat of Combustion. University of California, Berkeley. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. [Link]

-

Expt. 8: Differential Scanning Calorimetry. Williams College. [Link]

-

Bromine. WebElements. [Link]

-

Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 4. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 5. Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Prediction of Thermodynamic Properties of Organic Molecules in Aqueous Solutions | Semantic Scholar [semanticscholar.org]

- 8. biopchem.education [biopchem.education]

- 9. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. pages.jh.edu [pages.jh.edu]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.williams.edu [web.williams.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Autoxidation - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and historical synthesis of 1-Bromo-3-cyclopropoxybenzene

An In-depth Technical Guide to the Discovery and Synthesis of 1-Bromo-3-cyclopropoxybenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a significant building block in modern chemistry. We will explore its molecular identity, the historical evolution of its synthesis from classical to modern methods, and its applications, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Introduction and Significance

This compound (CAS No. 1035690-22-2) is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropoxy group at the meta positions.[1] The presence of the bromine atom makes it an ideal substrate for various cross-coupling reactions, while the cyclopropoxy group imparts unique conformational rigidity and metabolic stability to derivative molecules. This combination of features has established this compound as a valuable intermediate in the synthesis of complex molecular architectures.

Its utility is most pronounced in:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[2]

-

Agrochemicals: The compound is used in the development of advanced crop protection products.[2]

-

Material Science: Its structural properties are leveraged in the creation of novel polymers and resins.[2]

The "discovery" of this molecule is not marked by a single event but rather by the development of synthetic methodologies that made the formation of the aryl-ether bond to a strained cyclopropyl ring feasible and efficient.

The Synthetic Challenge: A Historical Perspective

The primary challenge in synthesizing this compound lies in the formation of the ether linkage between the aromatic ring and the three-membered cyclopropyl group. Historically, this has been approached through several classical methods, each with its own merits and limitations.

The Williamson Ether Synthesis: A Foundational Approach

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[3][4] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[4][5]

Causality in Experimental Design:

For the synthesis of this compound, two primary pathways are theoretically possible:

-

Pathway A: Reaction of 3-bromophenoxide with a cyclopropyl halide.

-

Pathway B: Reaction of cyclopropoxide with 1,3-dibromobenzene.

Pathway A is strongly preferred. The S(_N)2 reaction requires the nucleophile to attack a primary or methyl halide for optimal results.[5] Cyclopropyl halides are suitable substrates. Conversely, Pathway B would require the cyclopropoxide to attack an aryl halide. A direct S(_N)2 reaction on an unactivated aryl halide is extremely difficult and generally does not occur due to the steric hindrance of the benzene ring and the high energy of the transition state.

Therefore, the logical and field-proven approach involves the deprotonation of 3-bromophenol with a suitable base to form the phenoxide, which then acts as the nucleophile to attack an activated cyclopropyl electrophile, such as cyclopropyl bromide or tosylate.

Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as scale, cost, available starting materials, and desired purity.

| Method | Catalyst/Reagent | Temperature | Advantages | Disadvantages |

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | 50-100 °C | Simple, well-established, inexpensive reagents. [3][4] | Can have low yields; requires anhydrous conditions; not ideal for sterically hindered substrates. [4] |

| Ullmann Condensation | Stoichiometric Copper | >200 °C | Effective for certain unreactive aryl halides. [6] | Harsh conditions, high temperatures, poor functional group tolerance, significant copper waste. [6][7] |

| Buchwald-Hartwig Coupling | Catalytic Pd / Ligand | 25-120 °C | Mild conditions, high yields, broad substrate scope, high functional group tolerance. [8][9] | Cost of palladium catalyst and ligands; requires inert atmosphere. [10] |

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol provides a self-validating system for the laboratory-scale synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound from 3-bromophenol and cyclopropyl bromide.

Materials:

-

3-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Cyclopropyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO(_4))

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Procedure:

-

Preparation (Trustworthiness): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromophenol (1.0 eq). Dissolve it in anhydrous DMF. Causality: Anhydrous conditions are critical as the sodium hydride base reacts violently with water.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring safety.

-

Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 3-bromophenoxide.

-

Nucleophilic Substitution (S(_N)2): Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.2 eq) dropwise via syringe. Causality: A slight excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and then heat to 80 °C overnight with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH(_4)Cl to neutralize any unreacted NaH. Causality: NH(_4)Cl is a mild proton source that safely neutralizes the reactive base.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers. Causality: The product is organic-soluble and will move from the polar DMF/aqueous phase into the non-polar diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water and DMF. Dry the organic layer over anhydrous MgSO(_4). Causality: Removing all water is essential before solvent evaporation to prevent co-distillation and ensure product purity.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield this compound as a pure compound.

Conclusion

This compound stands as a testament to the evolution of synthetic organic chemistry. While its synthesis was conceptually possible through classical methods like the Williamson ether synthesis and Ullmann condensation, the advent of modern palladium-catalyzed cross-coupling reactions has made it readily accessible. This accessibility has, in turn, fueled its application as a key building block in the development of novel pharmaceuticals and advanced materials, underscoring the critical interplay between synthetic methodology and applied chemical research.

References

-

Williamson Ether Synthesis . University of California, Los Angeles (UCLA) Chemistry Department. Available at: [Link]

-

cyclopropylbenzene - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

The Williamson Ether Synthesis . Master Organic Chemistry. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

-

Williamson ether synthesis - Wikipedia . Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis . In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]

-

Williamson Ether Synthesis - YouTube . Professor Dave Explains. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. Available at: [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . ACS Green Chemistry Institute. Available at: [Link]

-

Ullmann condensation - Wikipedia . Wikipedia. Available at: [Link]

-

Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence | Request PDF . ResearchGate. Available at: [Link]

-

This compound | C9H9BrO | CID 57416951 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

Sources

- 1. This compound | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

The Strategic Utility of 1-Bromo-3-cyclopropoxybenzene: A Technical Guide for Advanced Synthesis

Introduction: Beyond the Flatland of Aromatic Scaffolds

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. While simple aryl halides have long been the workhorses of cross-coupling chemistry, the incorporation of unique, three-dimensional substituents offers a powerful route to novel chemical space. 1-Bromo-3-cyclopropoxybenzene emerges as a synthon of significant interest, marrying the reliable reactivity of an aryl bromide with the distinctive physicochemical properties of a cyclopropoxy group. This guide provides an in-depth exploration of its synthesis, reactivity, and potent applications for researchers in pharmaceutical and materials science.

The cyclopropyl ring is not merely a passive substituent; its strained, high s-character bonds impart unique electronic properties and conformational rigidity. In drug development, this can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. This compound provides a direct and versatile entry point for embedding this valuable motif into a vast array of target molecules.

It is crucial to distinguish this molecule from its structural isomers, 1-bromo-3-cyclopropylbenzene and 1-bromo-3-(cyclopropylmethoxy)benzene, as the ether linkage directly to the aromatic ring in this compound offers a distinct electronic and steric profile that influences its reactivity and the properties of its derivatives.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-(cyclopropyloxy)benzene | PubChem[1] |

| CAS Number | 1035690-22-2 | PubChem[1] |

| Molecular Formula | C₉H₉BrO | PubChem[1] |

| Molecular Weight | 213.07 g/mol | PubChem[1] |

| Appearance | Solid (typical) | N/A |

Synthesis and Reactivity: Accessing the Core Scaffold

The most direct and logical route to this compound is via the Williamson ether synthesis, a robust and well-established Sₙ2 reaction.[2][3] This method leverages the nucleophilicity of a phenoxide to displace a halide or other suitable leaving group from a cyclopropyl electrophile.

Causality of Experimental Design:

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical. It quantitatively deprotonates the weakly acidic 3-bromophenol to generate the sodium 3-bromophenoxide in situ.[4][5] This significantly enhances the nucleophilicity of the oxygen atom, which is essential for the subsequent Sₙ2 attack.[2] A polar aprotic solvent like dimethylformamide (DMF) is chosen to solubilize the phenoxide salt and to accelerate the Sₙ2 reaction by effectively solvating the sodium cation without hydrogen-bonding to the nucleophile, thus leaving it "naked" and highly reactive.[6] Cyclopropyl bromide serves as the electrophile; while other cyclopropyl sources with better leaving groups (e.g., tosylates) could be used, the bromide is often a cost-effective choice.

Detailed Protocol: Synthesis via Williamson Etherification

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.5 M concentration relative to the phenol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Self-Validation Insight: The cessation of hydrogen gas evolution provides a visual cue that the deprotonation is complete. Stirring for an additional 30 minutes at 0 °C ensures full formation of the phenoxide.

-

-

Electrophile Addition: Add cyclopropyl bromide (1.2 eq) dropwise via syringe.

-